molecular formula C12H22N2O2S B3004099 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane CAS No. 2124706-76-7

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane

Cat. No.: B3004099
CAS No.: 2124706-76-7
M. Wt: 258.38
InChI Key: PEXSSNIAFAGATC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a cyclobutyl group and a cyclopropylsulfonyl group attached to the diazepane ring

Preparation Methods

The synthesis of 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be attached through a sulfonylation reaction using cyclopropylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or cyclopropylsulfonyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclobutyl-4-(cyclopropylsulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-Cyclobutyl-4-(methylsulfonyl)-1,4-diazepane: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    1-Cyclobutyl-4-(ethylsulfonyl)-1,4-diazepane: Similar structure but with an ethylsulfonyl group instead of a cyclopropylsulfonyl group.

    1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane: Similar structure but with a phenylsulfonyl group instead of a cyclopropylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclobutyl-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c15-17(16,12-5-6-12)14-8-2-7-13(9-10-14)11-3-1-4-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSSNIAFAGATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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